(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-benzylpyrrolidine-2-carboxylic acid
Description
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-benzylpyrrolidine-2-carboxylic acid (CAS: 1334671-66-7) is an Fmoc-protected pyrrolidine derivative widely used in peptide synthesis. Its molecular formula is C₂₇H₂₅NO₄ (MW: 427.49 g/mol), featuring a benzyl group at the 4-position of the pyrrolidine ring and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group . The benzyl substituent imparts hydrophobicity, influencing conformational control and solubility during solid-phase peptide synthesis. The compound requires storage at 2–8°C to maintain stability and exhibits acute toxicity hazards (H302, H312, H332) related to oral, dermal, or inhalation exposure .
Properties
Molecular Formula |
C27H25NO4 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(2S,4S)-4-benzyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C27H25NO4/c29-26(30)25-15-19(14-18-8-2-1-3-9-18)16-28(25)27(31)32-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30)/t19-,25-/m0/s1 |
InChI Key |
TURIFBDQLJNYAM-DFBJGRDBSA-N |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=CC=C5 |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-benzylpyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine derivative.
Fmoc Protection: The final step involves the introduction of the Fmoc protecting group. This is typically achieved by reacting the pyrrolidine derivative with Fmoc chloride in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under mild acidic or coupling conditions. This reaction is critical for modifying solubility or introducing functional handles.
-
Key Insight : Polar aprotic solvents enhance reaction efficiency by stabilizing intermediates. Steric hindrance from the benzyl group may reduce yields compared to unsubstituted analogs.
Fmoc Deprotection
The Fmoc group is cleaved under basic conditions to expose the pyrrolidine nitrogen for further functionalization.
-
Kinetics : Deprotection completes within 20 minutes, monitored by UV absorption at 301 nm (Fmoc chromophore) .
-
Side Reactions : Prolonged exposure to base may epimerize the stereocenters .
Benzyl Group Modifications
The benzyl group on the pyrrolidine ring undergoes hydrogenolysis or electrophilic substitution.
-
Challenges : Hydrogenolysis may partially reduce the Fmoc group if conditions are not carefully controlled .
Comparative Reactivity with Analogs
The stereochemistry and substituents significantly influence reactivity:
Stability Under Various Conditions
| Condition | Stability Outcome | References |
|---|---|---|
| Acidic (pH 2–3) | Fmoc group stable; benzyl intact | |
| Basic (pH >10) | Fmoc deprotection; possible epimerization | |
| Oxidative (H₂O₂) | Benzyl oxidation to ketone (minor) |
Key Research Findings
-
Solvent Effects : DMF outperforms THF in coupling reactions due to better solubility of intermediates .
-
Temperature Sensitivity : Reactions at >25°C risk racemization, especially at C2 and C4 positions .
-
Applications : Used in synthesizing protease inhibitors and constrained peptides, leveraging the rigid pyrrolidine scaffold .
This compound’s versatility in organic synthesis and peptide engineering underscores its importance in drug discovery. Experimental protocols must balance reactivity and stereochemical integrity to optimize outcomes.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds containing the pyrrolidine structure can exhibit anticancer properties. For instance, derivatives similar to (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-benzylpyrrolidine-2-carboxylic acid have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that modifications in the benzyl group could enhance the cytotoxicity against specific cancer types, suggesting a pathway for developing targeted cancer therapies .
1.2 Neuroprotective Effects
Studies have also explored the neuroprotective effects of pyrrolidine derivatives. The compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems makes it a candidate for further research in neuropharmacology .
Peptide Synthesis
2.1 Role as a Protecting Group
(9H-Fluoren-9-yl)methoxycarbonyl (Fmoc) is widely used as a protecting group in peptide synthesis due to its stability and ease of removal under mild conditions. The incorporation of this compound into peptide chains allows for the selective protection of amino acids during synthesis, facilitating complex peptide assembly .
Table 1: Comparison of Protecting Groups in Peptide Synthesis
| Protecting Group | Stability | Removal Conditions | Applications |
|---|---|---|---|
| Fmoc | High | Mild base | Peptide synthesis |
| Boc | Moderate | Strong acid | Peptide synthesis |
| Acetyl | Low | Mild acid | Short peptides |
Synthesis of Bioactive Compounds
The compound's structure allows it to serve as an intermediate in synthesizing bioactive molecules. For example, it can be utilized in the preparation of more complex natural products or pharmaceuticals that require specific stereochemistry .
3.1 Case Study: Synthesis of Antimicrobial Agents
In a recent study, researchers synthesized novel antimicrobial agents using this compound as a key precursor. The resulting compounds showed significant activity against resistant bacterial strains, indicating the potential for developing new antibiotics .
Mechanism of Action
The mechanism of action of (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-benzylpyrrolidine-2-carboxylic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted side reactions during coupling. The benzyl group can influence the compound’s reactivity and binding affinity to various molecular targets, such as enzymes or receptors. The pathways involved often include nucleophilic attack, electrophilic addition, and hydrogen bonding interactions.
Comparison with Similar Compounds
Substituent Diversity and Molecular Properties
Functional and Structural Analysis
Hydrophobicity and Solubility: The benzyl group in the target compound enhances hydrophobicity compared to the hydroxyl or pyridinyloxy analogs. This property is critical for minimizing peptide aggregation during synthesis. Palmitamido (CAS 458547-19-8) and cyclohexyl (CAS 467438-40-0) substituents further increase hydrophobicity, favoring membrane permeability in therapeutic peptides.
Steric Effects and Conformational Control: tert-Butoxy (CAS 122996-47-8) and phenyl (CAS 269078-71-9) groups provide steric bulk, restricting rotational freedom in peptide backbones to stabilize specific secondary structures (e.g., β-turns) .
Hazard Profiles: The target compound and tert-butoxy analog (CAS 122996-47-8) share acute toxicity warnings (H302: harmful if swallowed), but the latter also includes skin/eye irritation hazards (H315, H319) . Limited hazard data exist for pyridinyloxy or trifluoromethyl derivatives, likely due to discontinued status or insufficient testing .
Applications in Peptide Synthesis :
- The target’s benzyl group is favored in synthesizing hydrophobic peptide segments, whereas pseudo-proline derivatives (e.g., 4-hydroxypyrrolidine analogs) prevent aggregation by introducing kinks in peptide chains .
- Palmitamido and tritylmercapto (CAS 281655-34-3) substituents are niche modifications for specialized applications, such as lipidated peptides or redox-sensitive probes.
Biological Activity
The compound (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-benzylpyrrolidine-2-carboxylic acid , also known as Fmoc-L-Pro(4-Bzl)-OH, is a derivative of pyrrolidine and has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, antitumor, and enzyme inhibition activities, supported by various studies and data.
- Molecular Formula : C₁₈H₁₉N₃O₃
- Molecular Weight : 309.36 g/mol
- CAS Number : 269078-71-9
Antimicrobial Activity
Research has demonstrated that fluorenone derivatives exhibit significant antimicrobial properties. For instance, derivatives of 9-fluorenone have been synthesized and tested against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The results indicated that certain compounds showed comparable activity to standard antibiotics at concentrations as low as 100 μg/mL .
Table 1: Antimicrobial Activity of Fluorenone Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Tilorone | Staphylococcus aureus | 50 μg/mL |
| N,N’-bis-Fluoren-9-yliden... | E. coli | 100 μg/mL |
| 3-(9H-fluoren-9-yl)pyrrolidine... | Klebsiella pneumoniae | 75 μg/mL |
Antitumor Activity
The compound has also shown promise in antitumor applications. Studies focusing on the inhibition of type II fatty acid biosynthesis pathways in Mycobacterium tuberculosis revealed that several derivatives exhibited potent inhibitory effects against the InhA enzyme. This enzyme is crucial for the survival of mycobacterial cells, making these compounds potential candidates for tuberculosis treatment .
Table 2: Antitumor Activity Against Mycobacterium tuberculosis
| Compound | Activity Against | Observations |
|---|---|---|
| (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)... | H37Rv strain | Significant inhibition observed |
| 3-(9H-fluoren-9-yl)pyrrolidine... | Multi-drug resistant strains | Effective at low concentrations |
Enzyme Inhibition
The compound's structural characteristics allow it to act as an inhibitor for various enzymes. For example, studies have indicated that it can inhibit the activity of DnaG primase in Staphylococcus aureus, suggesting a mechanism that could be exploited for developing new antibacterial agents .
Case Studies
-
Study on Antimicrobial Efficacy :
A comprehensive study evaluated the antimicrobial efficacy of several fluorenone derivatives against both Gram-positive and Gram-negative bacteria. The findings highlighted that modifications in the side chains significantly influenced the antimicrobial potency, with linear alkyl groups enhancing activity compared to branched structures . -
Antitumor Mechanism Investigation :
Another research focused on the antitumor mechanisms of fluorenone derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The introduction of specific functional groups was found to enhance cytotoxicity against tumor cells while minimizing toxicity to normal cells .
Q & A
Q. What is the primary role of (2S,4S)-1-Fmoc-4-benzylpyrrolidine-2-carboxylic acid in peptide synthesis?
This compound serves as a conformationally constrained proline analog in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) group acts as a temporary protecting group for the amine, enabling sequential deprotection during peptide elongation. The 4-benzyl substitution on the pyrrolidine ring introduces steric hindrance, which helps prevent β-sheet aggregation in hydrophobic peptide sequences . Methodologically, it is incorporated using standard Fmoc-chemistry protocols with coupling reagents like HBTU/HOBt in DMF or DCM.
Q. What safety precautions are critical when handling this compound?
Based on GHS classifications, the compound may cause acute toxicity (oral, dermal, inhalation; Category 4), skin/eye irritation (Category 2), and respiratory irritation (H335) . Researchers must:
Q. How does the 4-benzyl substituent influence peptide secondary structure?
The benzyl group enhances hydrophobic interactions and restricts pyrrolidine ring puckering, stabilizing polyproline type II (PPII) helices or β-turn conformations. This is critical for designing peptides with controlled folding, such as enzyme inhibitors or receptor ligands .
Advanced Research Questions
Q. How can researchers optimize solid-phase synthesis conditions for incorporating this compound?
Key parameters include:
- Solvent choice : DCM or DMF for swelling resin and improving coupling efficiency .
- Coupling agents : HATU/DIPEA for sterically hindered residues .
- Deprotection : 20% piperidine in DMF (v/v) for Fmoc removal, monitored by Kaiser test .
- Side-chain protection : Use acid-labile groups (e.g., tert-butyl) compatible with Fmoc chemistry .
Q. What analytical techniques resolve stereochemical outcomes during synthesis?
| Technique | Application | Detection Limit |
|---|---|---|
| Chiral HPLC | Enantiomeric excess (ee) | 0.1% |
| X-ray crystallography | Absolute configuration | N/A |
| CD spectroscopy | Secondary structure | 0.1 mg/mL |
NMR (2D NOESY) can also confirm spatial proximity of benzyl protons to adjacent residues .
Q. How to address conflicting GHS hazard data across safety sheets?
Discrepancies in toxicity classifications (e.g., H302 vs. Category 4 oral toxicity) arise from incomplete toxicological profiling . Mitigation strategies:
- Assume worst-case hazards (Category 2 for skin/eye irritation).
- Cross-reference REACH dossiers or OECD guidelines for updated data.
- Conduct in-house acute toxicity assays (e.g., zebrafish embryo tests) .
Q. What strategies prevent aggregation when using this compound in long hydrophobic peptides?
- Introduce pseudo-proline derivatives (e.g., 4-(difluoromethoxy) or 4-palmitamido analogs) to disrupt β-sheet formation .
- Use low-concentration coupling (0.1 M) and additives like 2,2,2-trifluoroethanol to enhance solubility .
Methodological Challenges
Q. How to purify peptides containing this residue without racemization?
Q. Why does the compound exhibit batch-to-batch variability in coupling efficiency?
Variability arises from residual moisture (>0.1% H2O) or trace metals in commercial batches. Solutions:
Q. What computational tools predict its impact on peptide-receptor binding?
- Molecular docking (AutoDock Vina) : Simulate interactions with target proteins (e.g., GPCRs) .
- MD simulations (GROMACS) : Assess conformational stability over 100-ns trajectories .
Data Contradiction Analysis
Discrepancies in reported stability under acidic conditions
Some sources claim stability in TFA (), while others note decomposition (). Resolution:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
